4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid
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Overview
Description
4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid is a synthetic organic compound with the molecular formula C13H19NO5 It is characterized by the presence of a morpholine ring, a tert-butoxycarbonyl group, and a but-2-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the But-2-ynoic Acid Moiety: The but-2-ynoic acid moiety can be introduced through the reaction of the morpholine derivative with propargyl bromide under basic conditions, followed by oxidation to form the acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted morpholine derivatives
Scientific Research Applications
4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid: Similar structure but with a butanoic acid moiety instead of but-2-ynoic acid.
4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid is unique due to the presence of the alkyne moiety, which imparts distinct reactivity and potential for further functionalization compared to its similar compounds .
Properties
CAS No. |
2613388-76-2 |
---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.3 |
Purity |
0 |
Origin of Product |
United States |
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